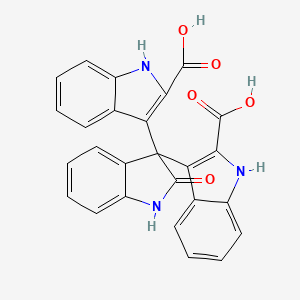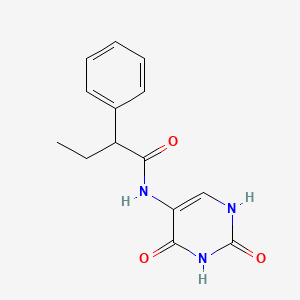
2'-oxo-1',2'-dihydro-1H,1''H-3,3':3',3''-terindole-2,2''-dicarboxylic acid
Descripción general
Descripción
2'-oxo-1',2'-dihydro-1H,1''H-3,3':3',3''-terindole-2,2''-dicarboxylic acid (IDCA) is a synthetic compound that has drawn attention from researchers due to its potential applications in the field of medicine. IDCA is a small molecule that has been shown to possess unique properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2'-oxo-1',2'-dihydro-1H,1''H-3,3':3',3''-terindole-2,2''-dicarboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. 2'-oxo-1',2'-dihydro-1H,1''H-3,3':3',3''-terindole-2,2''-dicarboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2'-oxo-1',2'-dihydro-1H,1''H-3,3':3',3''-terindole-2,2''-dicarboxylic acid has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2'-oxo-1',2'-dihydro-1H,1''H-3,3':3',3''-terindole-2,2''-dicarboxylic acid has a number of advantages for use in laboratory experiments, including its small size, which makes it easy to manipulate and study, and its synthetic nature, which allows for precise control over its chemical properties. However, 2'-oxo-1',2'-dihydro-1H,1''H-3,3':3',3''-terindole-2,2''-dicarboxylic acid also has some limitations, including its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are a number of future directions for research on 2'-oxo-1',2'-dihydro-1H,1''H-3,3':3',3''-terindole-2,2''-dicarboxylic acid. One area of interest is the development of more efficient synthesis methods for 2'-oxo-1',2'-dihydro-1H,1''H-3,3':3',3''-terindole-2,2''-dicarboxylic acid, which could help to reduce the cost and increase the availability of this compound for research purposes. Another area of interest is the investigation of 2'-oxo-1',2'-dihydro-1H,1''H-3,3':3',3''-terindole-2,2''-dicarboxylic acid's potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2'-oxo-1',2'-dihydro-1H,1''H-3,3':3',3''-terindole-2,2''-dicarboxylic acid and to identify any potential side effects or toxicities associated with its use.
Aplicaciones Científicas De Investigación
2'-oxo-1',2'-dihydro-1H,1''H-3,3':3',3''-terindole-2,2''-dicarboxylic acid has been shown to have potential applications in the field of medicine, particularly in cancer research. Studies have shown that 2'-oxo-1',2'-dihydro-1H,1''H-3,3':3',3''-terindole-2,2''-dicarboxylic acid can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential anticancer agent.
Propiedades
IUPAC Name |
3-[3-(2-carboxy-1H-indol-3-yl)-2-oxo-1H-indol-3-yl]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O5/c30-23(31)21-19(13-7-1-4-10-16(13)27-21)26(15-9-3-6-12-18(15)29-25(26)34)20-14-8-2-5-11-17(14)28-22(20)24(32)33/h1-12,27-28H,(H,29,34)(H,30,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHLKFAHQAVYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C3(C4=CC=CC=C4NC3=O)C5=C(NC6=CC=CC=C65)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate](/img/structure/B4164161.png)

![N'-[3-(2-benzyl-4-chlorophenoxy)propyl]-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4164194.png)
![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4164200.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164208.png)
![methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164216.png)


![tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164234.png)
![5-bromo-4-[(5-chloro-8-hydroxy-7-quinolinyl)(2-pyridinylamino)methyl]-2-methoxyphenyl acetate](/img/structure/B4164237.png)


![N'-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164251.png)
![N'-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164253.png)